molecular formula C9H7F3N2O B5162423 3,6-dimethyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine CAS No. 853312-91-1

3,6-dimethyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine

Cat. No.: B5162423
CAS No.: 853312-91-1
M. Wt: 216.16 g/mol
InChI Key: MKECJHYDHYAUTK-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dimethyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of α-acetylenic γ-hydroxyaldehydes with hydroxylamine can yield isoxazole derivatives . Additionally, microwave-assisted one-pot methods have been reported for the efficient synthesis of substituted isoxazoles .

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced techniques such as microwave-assisted synthesis can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

3,6-Dimethyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized isoxazole derivatives, while substitution reactions can produce a variety of substituted isoxazoles .

Scientific Research Applications

3,6-Dimethyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3,6-dimethyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dimethyl-4-(trifluoromethyl)isoxazolo[5,4-b]pyridine is unique due to its specific substitution pattern and the presence of a trifluoromethyl group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific and industrial applications .

Properties

IUPAC Name

3,6-dimethyl-4-(trifluoromethyl)-[1,2]oxazolo[5,4-b]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7F3N2O/c1-4-3-6(9(10,11)12)7-5(2)14-15-8(7)13-4/h3H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKECJHYDHYAUTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7F3N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

853312-91-1
Record name 3,6-DIMETHYL-4-(TRIFLUOROMETHYL)ISOXAZOLO(5,4-B)PYRIDINE
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